molecular formula C6H4N4O3 B3023496 7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 220493-61-8

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B3023496
CAS No.: 220493-61-8
M. Wt: 180.12 g/mol
InChI Key: BVJYXVOQPBYXDV-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a core structure for developing novel bioactive molecules, with recent studies highlighting its potential in two primary therapeutic areas. Foremost, this triazolopyrimidine core is a promising building block for potent xanthine oxidase (XO) inhibitors . Research has shown that derivatives of this compound, particularly 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrate exceptional XO inhibition, measured to be 23 times more potent than allopurinol in vitro. These inhibitors are investigated for treating hyperuricemia and gout, as they disrupt the production of uric acid from xanthine . Enzyme kinetics suggest these compounds exhibit a mixed-type inhibition mechanism . Additionally, this chemical framework is valuable in antibacterial research . Analogues based on the 1,2,4-triazolo[1,5-a]pyrimidine nucleus have exhibited potent activity against various bacterial strains, including Gram-positive bacteria, by functioning as DNA gyrase inhibitors . This mode of action prevents bacterial DNA replication, leading to cell death, and positions these compounds as potential candidates for addressing antibiotic-resistant infections . The structure is also recognized for its coordination chemistry, interacting with metal ions which can be explored for further biochemical applications . This product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6/h1-2H,(H,12,13)(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJYXVOQPBYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368042, DTXSID701188159
Record name BAS 04059215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220493-61-8, 4866-62-0
Record name BAS 04059215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, which are phytopathogenic bacteria. The compound exhibits potent inhibition activities against these pathogens, suggesting its potential as an agricultural bactericide. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their function and preventing the proliferation of the bacteria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, it has been observed to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects such as changes in gene expression and cellular responses. The compound’s structure allows it to form stable complexes with enzymes, thereby enhancing its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. Degradation products may form over time, which could influence its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as inhibition of pathogenic bacteria and reduction of tumor growth. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s overall efficacy and safety profile, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution within tissues can affect its therapeutic potential, with accumulation in specific organs or compartments enhancing its efficacy or leading to potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects, making it a crucial factor in its mechanism of action.

Biological Activity

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS: 34102-76-6) is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H4N4O3
  • Molecular Weight : 180.12 g/mol
  • IUPAC Name : 7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
  • CAS Number : 34102-76-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential as an antimicrobial and antiparasitic agent.

Antiparasitic Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiparasitic effects. For instance:

  • Leishmaniasis and Chagas Disease : Recent studies have shown that metal complexes of triazolopyrimidine derivatives demonstrate higher efficacy against Leishmania spp. and Trypanosoma cruzi compared to standard treatments. The combination of these compounds with metal ions enhances their antiparasitic activity significantly .

Antimicrobial Properties

The compound has demonstrated promising results in inhibiting bacterial growth:

  • In vitro Studies : Various derivatives have been tested against a range of bacterial strains. The biological assays show that these compounds can inhibit the growth of pathogens effectively .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes crucial for the survival of pathogens. For example, it can inhibit carbonic anhydrase by binding to the enzyme's active site .
  • Metal Complexation : The formation of metal complexes enhances the stability and bioavailability of the compound, facilitating its action against parasites and bacteria .

Study 1: Antiparasitic Efficacy

A study published in PMC evaluated the effectiveness of metal complexes involving triazolopyrimidine derivatives against five species of Leishmania. The results indicated that these complexes had a significantly higher efficacy than conventional treatments .

Study 2: Antimicrobial Activity

In another research effort focused on antimicrobial properties, derivatives of 7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine were tested against various bacterial strains. The findings revealed IC50 values indicating potent antibacterial activity .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsEfficacyReference
AntiparasiticLeishmania spp., T. cruziHigh
AntimicrobialVarious bacterial strainsModerate to High
Enzyme InhibitionCarbonic AnhydraseEffective

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name: 7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
  • Molecular Formula: C6H4N4O3
  • Molecular Weight: 180.12 g/mol
  • CAS Number: 34102-76-6

Its unique structure, featuring a fused triazole and pyrimidine ring system, contributes to its diverse biological activities and chemical reactivity.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its biological activities:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the triazolo-pyrimidine structure can enhance its potency against specific tumor types .
  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit bacterial growth. Its derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition: It acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase. This inhibition can be crucial in developing therapies for conditions like glaucoma and Alzheimer's disease .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex heterocyclic compounds:

  • Synthesis of Derivatives: The compound can be modified to create a variety of derivatives with enhanced properties. For example, reactions with acetic anhydride yield N-acetamides that retain biological activity while providing new functional groups for further modification .
  • Industrial Applications: In the pharmaceutical industry, it is utilized in the development of new drugs. Its versatility allows for the creation of compounds with specific therapeutic targets .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of various derivatives of this compound. The results indicated that certain modifications significantly increased cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry reported on the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with specific substituents on the triazole ring exhibited enhanced antibacterial activity .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsEffective against various cancer cell lines
Antimicrobial agentsInhibitory effects on gram-positive/negative bacteria
Enzyme inhibitorsPotential treatments for glaucoma and Alzheimer's
Chemical SynthesisBuilding blocks for complex moleculesVersatile in creating derivatives with enhanced properties
Industrial ApplicationsDrug developmentUtilized in pharmaceuticals for targeted therapies

Comparison with Similar Compounds

Key Observations :

  • Position 2 Modifications: Aryl or alkylamino groups at C2 enhance target selectivity. For example, the 4-isopropoxyphenyl group in the derivative from dramatically improves XO inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s active site.
  • Position 4 Substitutions : Alkyl chains (e.g., pentyl) at C4 improve lipophilicity and CNS penetration, as seen in CB2-targeting compounds .
  • Position 6 Functionalization : Conversion of the carboxylic acid to esters or amides (e.g., ethyl ester in or sulfamoyl amide in ) alters solubility and bioavailability, impacting in vivo efficacy.

Xanthine Oxidase Inhibition

The parent compound and its 2-substituted derivatives exhibit superior XO inhibition compared to allopurinol. For instance, the 4-isopropoxyphenyl derivative showed 23-fold higher potency than allopurinol in vitro, making it a promising candidate for gout treatment .

Antimicrobial and Antifungal Activity

Sulfamoylphenylamide derivatives (e.g., compound 7 in ) demonstrated moderate activity against Fusarium graminearum (wheat blight) and Valsa mali (apple canker), comparable to the control agent hymexazol.

Cannabinoid Receptor Modulation

Substitutions at C2 and C4 enable CB2 receptor selectivity.

Q & A

Q. Methodological Focus

  • Cold ether washing removes polar impurities without hydrolyzing esters .
  • Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers .
  • Methanol trituration precipitates high-purity solids (e.g., 98% purity for ethyl 7-amino derivatives ).

How do solvent choices impact cyclocondensation efficiency in triazolo[1,5-a]pyrimidine synthesis?

Q. Methodological Focus

  • DMF facilitates one-pot fusion of aminotriazole, ethyl 3-oxohexanoate, and aldehydes at 100–120°C .
  • Glacial acetic acid under reflux accelerates diethyl ethoxymethylenemalonate coupling but requires pH control to avoid ester hydrolysis .
  • Water-ethanol mixtures enhance green chemistry metrics while maintaining >80% yields with TMDP catalysis .

What strategies mitigate decomposition of the triazolo[1,5-a]pyrimidine core under acidic/basic conditions?

Advanced Research Question

  • Low-temperature workup (0–5°C) stabilizes acid-labile 7-oxo groups .
  • Buffered reaction media (pH 6–7) prevent ring-opening during ester hydrolysis to carboxylic acids .
  • Protecting groups (e.g., tert-butyl esters) for sensitive carboxylates during functionalization .

How can computational methods guide the design of triazolo[1,5-a]pyrimidine-based enzyme inhibitors?

Advanced Research Question

  • Docking studies (AutoDock Vina) predict binding to ATP pockets (e.g., kinase targets) by modeling H-bonds between C6-carboxylate and Lys/Arg residues.
  • DFT calculations (B3LYP/6-31G*) optimize substituent electronic effects on bioactivity .

What are the challenges in scaling up microwave-assisted syntheses of triazolo[1,5-a]pyrimidines?

Q. Methodological Focus

  • Non-uniform heating in batch reactors: Use continuous-flow systems with controlled pressure .
  • Solvent limitations : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst recovery : Immobilize TMDP on mesoporous silica for reuse .

How should researchers interpret conflicting 1^11H NMR shifts for analogous triazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question

  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 shifts aromatic protons by 0.3–0.5 ppm .
  • Conformational dynamics : Rotamer populations around the triazole-pyrimidine axis alter coupling constants (e.g., J = 7.8 Hz for NH protons ).
  • Counterion interactions : Trifluoroacetate salts deshield methyl groups by 0.2 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

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